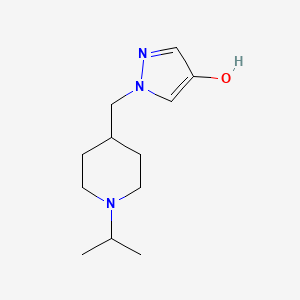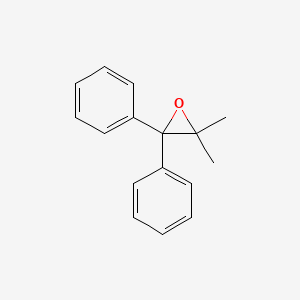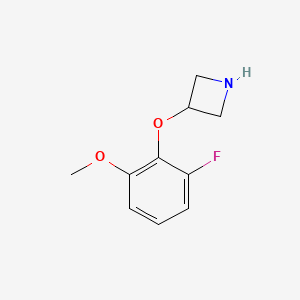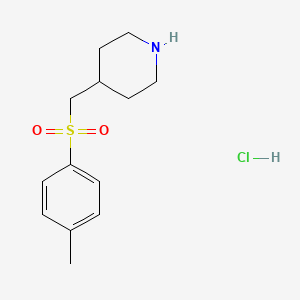
1-(4-bromo-3-methylphenyl)-3,4-dichloro-1H-pyrrole-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrole-2,5-dione, 1-(4-bromo-3-methylphenyl)-3,4-dichloro- is a synthetic organic compound with the molecular formula C11H8BrNO2. This compound is characterized by the presence of a pyrrole ring substituted with bromine, methyl, and dichloro groups. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 1H-Pyrrole-2,5-dione, 1-(4-bromo-3-methylphenyl)-3,4-dichloro- typically involves multi-step organic reactions. One common method includes the bromination of 4-methylphenyl followed by the introduction of dichloro groups. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure the desired substitutions occur efficiently. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity.
Analyse Des Réactions Chimiques
1H-Pyrrole-2,5-dione, 1-(4-bromo-3-methylphenyl)-3,4-dichloro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine or chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include acids, bases, and organic solvents. Reaction conditions often involve controlled temperatures and pressures to achieve the desired products.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1H-Pyrrole-2,5-dione, 1-(4-bromo-3-methylphenyl)-3,4-dichloro- is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: Researchers use this compound to study its effects on biological systems, including its potential as a biochemical probe.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: This compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1H-Pyrrole-2,5-dione, 1-(4-bromo-3-methylphenyl)-3,4-dichloro- involves its interaction with specific molecular targets. The bromine and chlorine atoms can form covalent bonds with nucleophilic sites on proteins or DNA, leading to alterations in their function. This compound may also inhibit certain enzymes or signaling pathways, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
1H-Pyrrole-2,5-dione, 1-(4-bromo-3-methylphenyl)-3,4-dichloro- can be compared with other similar compounds such as:
3-bromo-1-(4-bromophenyl)pyrrole-2,5-dione: This compound has similar structural features but differs in the substitution pattern.
1H-Pyrrole-2,5-dione, 1-(4-bromo-3-methylphenyl)-: Lacks the dichloro substitution, which may affect its reactivity and applications.
1H-Pyrrole-2,5-dione, 1-(4-chloro-3-methylphenyl)-: Substitution with chlorine instead of bromine can lead to different chemical and biological properties.
Propriétés
Numéro CAS |
281206-14-2 |
|---|---|
Formule moléculaire |
C11H6BrCl2NO2 |
Poids moléculaire |
334.98 g/mol |
Nom IUPAC |
1-(4-bromo-3-methylphenyl)-3,4-dichloropyrrole-2,5-dione |
InChI |
InChI=1S/C11H6BrCl2NO2/c1-5-4-6(2-3-7(5)12)15-10(16)8(13)9(14)11(15)17/h2-4H,1H3 |
Clé InChI |
UVJNAKWKPSDJIS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)N2C(=O)C(=C(C2=O)Cl)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Bromo-2-[(oxan-4-yl)methoxy]aniline](/img/structure/B12080953.png)


![N-[(3-fluorophenyl)methyl]-N-methylpiperidin-3-amine](/img/structure/B12080969.png)
![2-[3-(4-Ethylphenyl)phenyl]ethan-1-amine](/img/structure/B12080972.png)
![2-cyclopenta[b]pyran-2-yl-N-methyl-N-[(5R,7S,8S)-7-pyrrolidin-1-yl-1-oxaspiro[4.5]decan-8-yl]acetamide](/img/structure/B12080977.png)
![1-[4-(Benzyloxy)-2-hydroxyphenyl]-3-phenylprop-2-en-1-one](/img/structure/B12080983.png)
![1-Isopropyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12080991.png)




